methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-fluorophenyl group, a sulfanyl acetamido linker at position 2, and a methyl benzoate moiety at the para position of the benzamide.
Properties
IUPAC Name |
methyl 4-[[2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4S2/c1-30-21(29)13-6-8-14(9-7-13)24-18(27)12-32-22-25-16-10-11-31-19(16)20(28)26(22)17-5-3-2-4-15(17)23/h2-11H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDOXAGUHXUDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available precursors. . The final steps include the attachment of the sulfanyl group and the esterification to form the methyl benzoate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential biological activity could be explored for developing new therapeutic agents.
Industry: It may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
a) Thieno[3,2-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-6-carboxylate
describes a methyl ester derivative of thieno[2,3-d]pyrimidine-6-carboxylate, differing in the thieno-pyrimidine ring fusion (3,2-d vs. 2,3-d).
b) Cyclopenta[d]pyrimidin-4-one Derivatives
Compound Q2/24 () replaces the thieno ring with a cyclopenta[d]pyrimidin-4-one scaffold. The cyclopentane ring introduces strain and conformational rigidity, which may enhance selectivity for metalloproteinases (MMPs) compared to the more planar thieno analogue .
c) Benzo[b][1,4]oxazin-3-one Derivatives
Compounds like 7a-c () feature a benzooxazinone core.
Substituent Modifications
a) Fluorophenyl vs. Chlorophenyl/Methoxyphenyl
highlights N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-thienopyrimidin-2-yl}sulfanyl)acetamide, which substitutes the 2-fluorophenyl group with chloro-methylphenyl and adds a methoxyphenylmethyl side chain. The chloro group increases hydrophobicity, while the methoxy substituent may enhance π-π stacking but reduce metabolic stability due to demethylation risks .
b) Sulfanyl Acetamido vs. Ureido Linkers
In , methyl (S)-4-(2-(3-(2-fluorophenyl)ureido)-2-phenylacetamido)benzoate (4d) replaces the sulfanyl bridge with a ureido group . The urea moiety facilitates hydrogen bonding but may confer higher susceptibility to hydrolysis compared to the thioether’s stability .
Ester Group Variations
a) Methyl Benzoate vs. Hydroxamic Acid
Compounds 14a-j () terminate with N-hydroxyheptanamide instead of methyl benzoate. The hydroxamic acid group is a known zinc-binding motif for HDAC inhibition, whereas the methyl ester may serve as a prodrug or modulate lipophilicity .
Physicochemical Properties
Biological Activity
Methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the thienopyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thieno[3,2-d]pyrimidine core structure is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C23H19N3O4S2. Its structure features a thieno[3,2-d]pyrimidine scaffold, which is crucial for its biological activity. The presence of sulfur and nitrogen atoms within this fused heterocyclic structure contributes to its reactivity and solubility in various solvents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds derived from the thieno[2,3-d]pyrimidine scaffold have shown significant inhibitory effects on various human tumor cell lines. In a study involving 60 NCI cancer cell lines, certain derivatives exhibited growth inhibition with GI50 values lower than standard treatments like 5-fluorouracil. Specifically, compounds with structural similarities to methyl 4-(2-{...}) displayed promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells .
Table 1: Antitumor Activity of Thienopyrimidine Derivatives
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) | Comparison to 5-FU |
|---|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 | 7-fold better |
| Compound 23 | 67.7 | 6.6 | 100 | 4-fold better |
These findings indicate that the structural modifications in the thienopyrimidine core can significantly enhance their potency against cancer cells.
Antimicrobial Activity
The thienopyrimidine class has also been noted for its antimicrobial properties. Compounds similar to methyl 4-(2-{...}) have demonstrated activity against a range of bacterial strains. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Table 2: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 8 |
| Compound B | E. coli | 16 |
The biological activity of methyl 4-(2-{...}) can be attributed to its ability to interact with specific biological targets:
- Dihydrofolate Reductase Inhibition : The compound's structural features allow it to bind effectively to DHFR, which is critical for nucleotide synthesis in rapidly dividing cells.
- Cell Cycle Disruption : By inhibiting key enzymes involved in DNA replication and repair, these compounds can induce cell cycle arrest in cancer cells.
- Antimicrobial Mechanisms : The thieno[3,2-d]pyrimidine derivatives may disrupt bacterial protein synthesis or alter membrane integrity.
Case Studies
A notable case study involved the screening of a library of thienopyrimidine compounds against multicellular spheroids representing tumor microenvironments. The results indicated that certain derivatives not only inhibited tumor growth but also reduced metastatic potential when tested in vivo . This highlights the importance of evaluating compounds in more physiologically relevant models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
